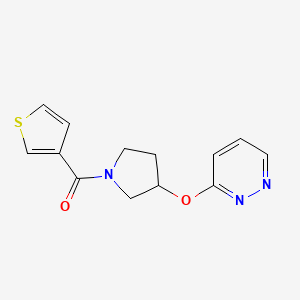
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound with the molecular formula C13H13N3O2S. It is a research compound and not intended for human or veterinary use. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure ofThis compound includes a pyrrolidine ring, a pyridazin-3-yloxy group, and a thiophen-3-yl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Pyridazin-3-yloxy and thiophen-3-yl are aromatic heterocycles .
Applications De Recherche Scientifique
Synthesis and Material Applications
- A study by Volpi et al. (2017) discusses the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential as low-cost emitters with large Stokes' shifts. These compounds exhibit remarkable optical properties, including dual absorption maxima and significant emission shifts, indicating their applicability in material sciences, particularly in the development of luminescent materials (Volpi et al., 2017).
Biological Screening and Antimicrobial Activity
- Singh et al. (2016) synthesized new organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, demonstrating their potential as antimicrobial agents. This research provides insights into the bioactive properties of these complexes, highlighting their better antibacterial activities compared to other derivatives, and suggesting potential pharmaceutical applications (Singh et al., 2016).
Anti-Tumor Agents
- Hayakawa et al. (2004) identified cytotoxic agents selective against tumorigenic cell lines from thienopyridine and benzofuran derivatives. The study explores structure-activity relationships (SAR) of these compounds, providing a basis for the development of novel anti-tumor medications (Hayakawa et al., 2004).
Molecular Docking and Computational Studies
- Fahim et al. (2021) conducted synthesis, antimicrobial, antiproliferative activities, molecular docking, and computational studies on novel heterocycles, providing evidence for the antimicrobial and anticancer efficacy of these compounds. The research underscores the versatility of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone derivatives in therapeutic applications, supported by detailed molecular docking analyses (Fahim et al., 2021).
Electronic Properties and Molecular Modeling
- Cojocaru et al. (2013) focused on the molecular structure and electronic properties of a pyridylindolizine derivative, showcasing the potential of such compounds in the development of electronic materials and devices. This paper exemplifies the importance of computational methods in understanding the electronic behavior of complex molecules (Cojocaru et al., 2013).
Propriétés
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(10-4-7-19-9-10)16-6-3-11(8-16)18-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHTAZEILJZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

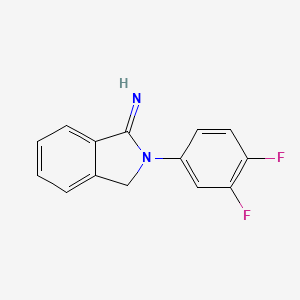
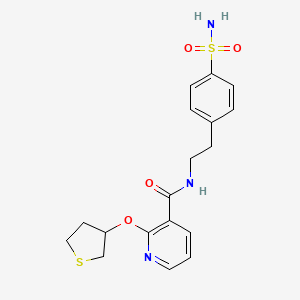
![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2879357.png)
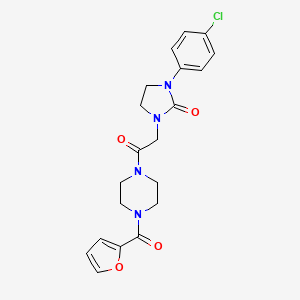
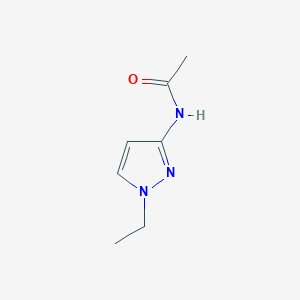
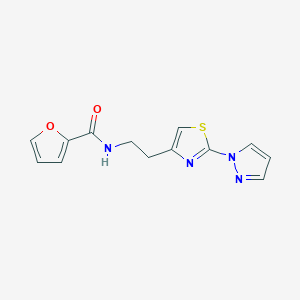
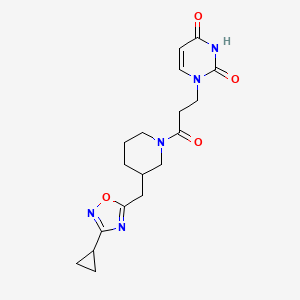
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
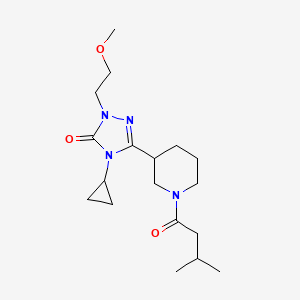
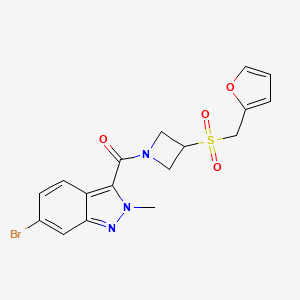
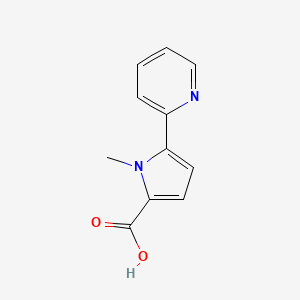
![N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide](/img/structure/B2879373.png)